molecular formula C14H16O4 B3188788 Dimethyl 1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate CAS No. 23985-75-3

Dimethyl 1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate

Cat. No. B3188788
CAS RN: 23985-75-3
M. Wt: 248.27 g/mol
InChI Key: IGFALCDVZUTCGJ-UHFFFAOYSA-N
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Description

Dimethyl 1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate is a chemical compound with the molecular formula C14H16O4 . It is a derivative of 1,2,3,4-Tetrahydronaphthalene, a bicyclic hydrocarbon that is a constituent of petroleum and coal tar .


Molecular Structure Analysis

The molecular structure of Dimethyl 1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate consists of 14 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C12H16/c1-9-3-5-12-8-10 (2)4-6-11 (12)7-9/h3,5,7,10H,4,6,8H2,1-2H3 .


Physical And Chemical Properties Analysis

The boiling point of Dimethyl 1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate is predicted to be 366.1±42.0 °C and its density is predicted to be 1.172±0.06 g/cm3 .

Safety And Hazards

The safety assessment of Dimethyl 1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate indicates that it does not raise concern for genotoxicity based on three in vitro genotoxicity tests . It is intended to be used as a co-monomer for the manufacture of polyester layers, which are not intended to be in direct contact with food .

properties

CAS RN

23985-75-3

Product Name

Dimethyl 1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

dimethyl 1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate

InChI

InChI=1S/C14H16O4/c1-17-13(15)11-5-3-10-8-12(14(16)18-2)6-4-9(10)7-11/h3,5,7,12H,4,6,8H2,1-2H3

InChI Key

IGFALCDVZUTCGJ-UHFFFAOYSA-N

SMILES

COC(=O)C1CCC2=C(C1)C=CC(=C2)C(=O)OC

Canonical SMILES

COC(=O)C1CCC2=C(C1)C=CC(=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of dimethyl naphthalene-2,6-dicarboxylate (25.0 g, 102 mmol) and 5% Pd—C (5.0 g) in AcOH (75 mL) was shaken under an atmosphere of hydrogen (ca. 150 p.s.i.) at 80° C. for 6 h. The reaction mixture was cooled, purged with argon, and filtered through a pad of Celite, washing with AcOH. The filtrate was concentrated under reduced pressure to give the title compound. MS: m/z=249 (M+1).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

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